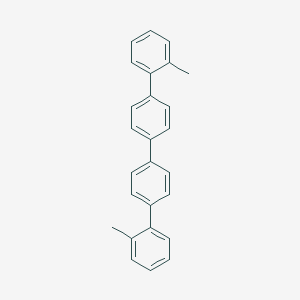

2,2'''-Dimethyl-P-quarterphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22/c1-19-7-3-5-9-25(19)23-15-11-21(12-16-23)22-13-17-24(18-14-22)26-10-6-4-8-20(26)2/h3-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSFHRHDWZNISB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 2,2 Dimethyl P Quarterphenyl

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgsemanticscholar.orgicj-e.orgslideshare.netjournalspress.com For 2,2'''-Dimethyl-p-quarterphenyl, the primary disconnection strategy involves breaking the C-C bonds between the phenyl rings. This approach identifies key precursors for its assembly.

The most logical retrosynthetic disconnections for 2,2'''-Dimethyl-p-quarterphenyl are at the bonds connecting the four phenyl rings. This leads to several potential synthetic routes based on the coupling of smaller phenyl-based building blocks. The key precursors identified through this analysis are typically monocyclic and bicyclic aromatic compounds that are appropriately functionalized for cross-coupling reactions.

A primary retrosynthetic pathway would involve the coupling of two biphenyl (B1667301) units. For instance, the coupling of two molecules of a 2-methylbiphenyl (B165360) derivative. An alternative, and often more practical, approach involves a stepwise assembly. This could start with a substituted benzene (B151609) derivative and sequentially add phenyl units. For example, a key precursor could be a di-halogenated biphenyl which can then be coupled with a mono-halogenated toluene (B28343) derivative. Another important set of precursors would be the corresponding boronic acids or organotin reagents of these halogenated aromatics, which are essential for common cross-coupling reactions.

Targeted Synthesis of 2,2'''-Dimethyl-p-quarterphenyl

The targeted synthesis of 2,2'''-Dimethyl-p-quarterphenyl predominantly relies on modern catalytic cross-coupling reactions, which offer high efficiency and selectivity in forming carbon-carbon bonds between aryl groups.

Catalytic Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille approaches)

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile and widely used methods for the synthesis of biaryls and oligo(p-phenylene)s. gre.ac.ukorganic-chemistry.org The reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. beilstein-journals.orgorganic-chemistry.orgnih.govchemrxiv.org For the synthesis of 2,2'''-Dimethyl-p-quarterphenyl, a convergent approach could involve the Suzuki-Miyaura coupling of two equivalents of a 2-methylbiphenylboronic acid derivative or a sequential coupling strategy starting from a dihalobiphenyl. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions. whiterose.ac.ukresearchgate.net

| Coupling Partners | Catalyst System | Base | Solvent | Yield |

| Aryl Halide + Arylboronic Acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | Good to Excellent nih.gov |

| Aryl Halide + Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | Varies |

| Aryl Triflates + Arylboronic Acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane | Good organic-chemistry.org |

Negishi Coupling: The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that utilizes an organozinc reagent as the coupling partner for an organic halide. wikipedia.orgrsc.orgbeilstein-journals.org This method is known for its high functional group tolerance. wikipedia.org The synthesis of 2,2'''-Dimethyl-p-quarterphenyl via Negishi coupling would involve the preparation of an appropriate arylzinc reagent, such as a 2-methylbiphenylzinc halide, and its subsequent reaction with a suitable aryl halide. nobelprize.org

| Coupling Partners | Catalyst System | Notes |

| Organozinc Compound + Organic Halide | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | High functional group tolerance wikipedia.orgrsc.org |

| Arylzinc Halide + Aryl Halide | Pd(dba)₂ / X-Phos | Can be performed under flow conditions beilstein-journals.org |

Stille Coupling: The Stille reaction employs an organotin compound (organostannane) to couple with an organic halide, catalyzed by palladium. wikipedia.org While effective, the toxicity of organotin compounds is a significant drawback. A potential route to 2,2'''-Dimethyl-p-quarterphenyl using the Stille reaction would involve the synthesis of a 2-methylbiphenylstannane derivative and its coupling with an aryl halide. conicet.gov.armdpi.com

| Coupling Partners | Catalyst System | Solvent | Notes |

| Organostannane + Organic Halide | PdCl₂(PPh₃)₂ | Toluene or THF | Broad scope for aryl halides mdpi.com |

| Aryltributylstannane + Aryl Iodide | PdCl₂(NH₃)₂/Cationic 2,2'-bipyridyl | Water | Highly efficient, reusable catalyst system mdpi.com |

Alternative Polymerization-Derived Methods for Oligomer Synthesis

While direct coupling reactions are precise, controlled polymerization techniques can also yield well-defined oligomers like 2,2'''-Dimethyl-p-quarterphenyl. Methods such as Yamamoto and Grignard reagent-based polymerizations, though typically used for producing long-chain polymers, can be adapted to synthesize shorter oligomers by controlling stoichiometry and reaction times. However, these methods often result in a distribution of oligomer lengths, necessitating subsequent purification to isolate the desired quarterphenyl.

Advanced Purification Techniques for High-Purity Compounds

Obtaining high-purity 2,2'''-Dimethyl-p-quarterphenyl is crucial for its application in electronic and optical materials. Common impurities include starting materials, homocoupled byproducts, and oligomers of different lengths. gilson.com Several advanced purification techniques are employed to achieve the required purity. sigmaaldrich.combitesizebio.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and purifying organic compounds. gilson.comthermofisher.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is particularly effective for separating oligo(p-phenylene)s based on their hydrophobicity and size. gilson.comthermofisher.com Gradient elution, where the composition of the mobile phase is changed during the separation, is often used to achieve optimal resolution.

Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. gilson.com This technique is useful for removing smaller impurities like unreacted monomers and catalyst residues from the larger 2,2'''-Dimethyl-p-quarterphenyl product.

Recrystallization and Sublimation: For solid compounds like 2,2'''-Dimethyl-p-quarterphenyl, recrystallization from a suitable solvent or a series of solvents can be a highly effective method for removing impurities. For thermally stable compounds, vacuum sublimation can yield very high purity material by separating the volatile target compound from non-volatile impurities.

Polyacrylamide Gel Electrophoresis (PAGE): While more commonly used for biomolecules, PAGE can be adapted to purify synthetic oligonucleotides and, in some cases, other charged or larger organic molecules. nih.gov It offers high resolution based on size and charge.

| Purification Technique | Principle of Separation | Best Suited For |

| High-Performance Liquid Chromatography (HPLC) | Polarity and Hydrophobicity | Separation of closely related oligomers and isomers gilson.comthermofisher.com |

| Size Exclusion Chromatography (SEC) | Molecular Size | Removal of small molecule impurities gilson.com |

| Recrystallization | Differential Solubility | Bulk purification of solid compounds |

| Sublimation | Differences in Volatility | Purification of thermally stable, volatile solids |

| Polyacrylamide Gel Electrophoresis (PAGE) | Size and Charge | High-resolution purification of charged or large molecules nih.gov |

Synthetic Routes to Derivatized 2,2'''-Dimethyl-p-quarterphenyl Structures

The functionalization of 2,2'''-Dimethyl-p-quarterphenyl is key to tuning its properties and enabling its integration into more complex molecular systems.

Functionalization for Integration into Polymeric and Supramolecular Architectures

Introducing functional groups onto the 2,2'''-Dimethyl-p-quarterphenyl core allows for its use as a building block in the creation of larger, more complex structures. This can be achieved either by starting with functionalized precursors during the initial synthesis or by post-synthetic modification of the parent compound.

For integration into polymeric architectures , functional groups that can participate in polymerization reactions are introduced. Examples include vinyl groups for addition polymerization, or halides and boronic acids for further cross-coupling polymerization.

For the construction of supramolecular architectures , non-covalent interactions are utilized. nih.govrsc.orgresearchgate.netresearchgate.netmdpi.com Functional groups capable of hydrogen bonding (e.g., amides, ureas), metal coordination (e.g., pyridines, bipyridines), or promoting π-π stacking can be appended to the 2,2'''-Dimethyl-p-quarterphenyl scaffold. These interactions direct the self-assembly of the molecules into well-ordered, higher-order structures like nanofibers, gels, and liquid crystals. nih.govresearchgate.net

Introduction of Diverse Substituents for Targeted Property Modulation

The functionalization of the 2,2'''-Dimethyl-p-quarterphenyl core is a key strategy for modulating its electronic and photophysical properties. While the parent hydrocarbon has its own characteristic properties, the introduction of various substituent groups allows for the fine-tuning of its behavior, particularly its fluorescence and potential for use in organic electronics. The principles of derivatization are based on well-established organic reactions, which can be adapted to the p-quaterphenyl (B89873) framework.

Research into analogous, unmethylated p-quaterphenyl systems demonstrates that the introduction of both electron-donating and electron-withdrawing groups can significantly alter the optical and electronic characteristics of the molecule. For instance, functional groups can be introduced through electrophilic aromatic substitution or by using pre-functionalized precursors during the initial synthesis.

Detailed Research Findings:

Studies on monofunctionalized p-quaterphenyls have shown that substituents directly impact the molecule's absorption and fluorescence spectra. For example, the introduction of a cyano (-CN) or nitro (-NO₂) group can lead to a red-shift in the emission wavelength, pushing the fluorescence towards the blue-green part of the spectrum. This is attributed to the extension of the π-conjugated system and the alteration of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

These derivatization strategies are directly applicable to 2,2'''-Dimethyl-p-quarterphenyl. The methyl groups already present on the terminal rings may influence the regioselectivity of subsequent substitution reactions due to their electron-donating and steric effects. Palladium-catalyzed cross-coupling reactions, such as the Heck or Sonogashira reactions, could be employed on a halogenated 2,2'''-Dimethyl-p-quarterphenyl intermediate to introduce vinyl or alkynyl groups, further extending the conjugation and modifying the material's properties. Similarly, functional groups like amines or boronic esters can be introduced to serve as handles for further downstream transformations.

The following interactive table, based on data from related p-quaterphenyl compounds, illustrates how different substituents can modulate photophysical properties.

| Substituent Group | Chemical Formula | Effect on UV/Vis Absorption (λmax) | Effect on Fluorescence (λmax) | Rationale for Property Modulation |

| Formyl | -CHO | ~323.5 nm | ~390 nm | Electron-withdrawing group, extends conjugation. |

| Cyano | -CN | ~311 nm | ~386 nm | Strong electron-withdrawing group, modulates HOMO/LUMO gap. |

| Nitro | -NO₂ | ~331.5 nm | ~448 nm | Potent electron-withdrawing group, causes significant red-shift. |

| Chloro | -Cl | ~301.5 nm | ~356 nm | Halogen substitution alters electronic properties via inductive effects. |

Exploration of Upstream and Downstream Chemical Transformations

The utility of 2,2'''-Dimethyl-p-quarterphenyl as a molecular building block is defined by the chemical reactions that lead to its formation (upstream) and the subsequent reactions it can undergo (downstream).

Upstream Transformations: Synthesis of the Core Structure

The synthesis of the 2,2'''-Dimethyl-p-quarterphenyl backbone can be achieved through several established cross-coupling methodologies. The most prominent and versatile of these are the Suzuki-Miyaura and Ullmann coupling reactions, which are cornerstones of modern organic synthesis for creating biaryl compounds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a highly efficient method for forming carbon-carbon bonds. A potential pathway to 2,2'''-Dimethyl-p-quarterphenyl involves the coupling of two key precursors. For example, the reaction between 4-bromo-2-methylbiphenyl and a corresponding boronic acid derivative, such as (4-(2-methylphenyl)phenyl)boronic acid , under palladium catalysis would yield the target molecule. The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate.

Ullmann Condensation: A classic method for forming biaryl linkages is the copper-catalyzed Ullmann reaction. organic-chemistry.org This approach would involve the self-coupling of a halogenated precursor. For instance, heating 4-iodo-2-methylbiphenyl in the presence of copper powder at elevated temperatures would lead to the formation of 2,2'''-Dimethyl-p-quarterphenyl through a dimerization process. organic-chemistry.org While traditional Ullmann reactions require harsh conditions, modern protocols often use ligands and milder conditions. nih.govwikipedia.org

A historical synthesis method involved the dehydrogenation of the corresponding partially saturated precursor, 2,2'''-dimethyl-p-cyclohexylphenyl, using chloranil (B122849) as the dehydrogenating agent. lookchem.com

Downstream Chemical Transformations: Building on the Core Structure

Once substituents are introduced onto the 2,2'''-Dimethyl-p-quarterphenyl core, as described in section 2.4.2, a wide array of downstream chemical transformations becomes possible. These reactions use the initial functional group as a handle to build more complex molecular architectures.

Reduction of Nitro Groups: A nitro-substituted 2,2'''-Dimethyl-p-quarterphenyl can be readily reduced to the corresponding primary amine (-NH₂). This transformation is commonly achieved using reagents such as tin(II) chloride (SnCl₂) or catalytic hydrogenation. The resulting amino group is highly versatile and can be used in amide bond formation or serve as a nucleophile in other coupling reactions, such as the Buchwald-Hartwig amination.

Reactions of Formyl Groups: A formyl (-CHO) derivative can undergo a variety of transformations. It can be oxidized to a carboxylic acid (-COOH) using an oxidizing agent like potassium permanganate (B83412) (KMnO₄). This carboxylic acid can then be used to form esters or amides. Alternatively, the aldehyde can participate in condensation reactions, such as the Wittig or Knoevenagel reactions, to form new carbon-carbon double bonds, further extending the conjugated system.

Hydrolysis of Cyano Groups: A cyano (-CN) group on the quaterphenyl (B1678625) framework can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This provides another route to the versatile carboxylate functionality for further derivatization.

These downstream transformations highlight the role of functionalized 2,2'''-Dimethyl-p-quarterphenyl derivatives as key intermediates in the synthesis of advanced materials, where precise control over molecular structure is essential for achieving desired properties.

Advanced Structural Characterization and Conformational Analysis

High-Resolution Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of 2,2'''-Dimethyl-p-quarterphenyl. These methods are particularly sensitive to changes in molecular conformation and the local environment, making them ideal for studying phase transitions and conformational isomerism.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique "molecular fingerprint" that is highly specific to the compound's structure. For oligo(p-phenylene)s, certain IR-active modes are known to be sensitive to the planarity of the molecule. For instance, in related unsubstituted p-phenylenes, phase transitions from a twisted to a more planar conformation can lead to the disappearance of specific IR absorption peaks. nih.gov This phenomenon arises because the symmetry of the molecule changes with its conformation, which in turn alters the selection rules for IR absorption.

In the case of 2,2'''-Dimethyl-p-quarterphenyl, temperature-dependent IR spectroscopy could be employed to monitor phase transitions. By tracking the appearance or disappearance of vibrational bands, particularly those associated with the out-of-plane C-H bending modes of the phenyl rings and the C-C stretching modes between the rings, the transition temperatures between different solid-state phases can be identified. While specific experimental data for 2,2'''-Dimethyl-p-quarterphenyl is not available, the principles can be illustrated by analogy with p-terphenyl (B122091), where pressure-induced phase transitions are observed. nih.gov

Table 1: Representative IR Bands Sensitive to Phase Transitions in Polyphenyls (Analogous to p-Terphenyl)

| Vibrational Mode | Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| Out-of-plane C-H bending | ~700-900 | Sensitive to torsional angles between phenyl rings. Changes in intensity or position can indicate a conformational change. |

| Inter-ring C-C stretching | ~1250-1350 | Reflects the strength and geometry of the linkages between the aromatic rings. |

Note: This table is illustrative and based on data for analogous polyphenyl compounds. nih.govacs.org Specific wavenumbers for 2,2'''-Dimethyl-p-quarterphenyl would require experimental measurement.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly adept at probing the vibrations of non-polar bonds and is highly sensitive to the conformational state of molecules. For oligo(p-phenylene)s, the torsional angle between adjacent phenyl rings is a key conformational parameter. Raman spectroscopy can be used to study these low-frequency torsional modes directly.

Conformational analysis of 2,2'''-Dimethyl-p-quarterphenyl would involve examining the Raman spectrum for bands corresponding to the inter-ring torsional vibrations. The frequencies of these modes are directly related to the potential energy surface governing the rotation around the single bonds connecting the phenyl rings. The presence of multiple conformers in solution or in the amorphous state could lead to the appearance of multiple bands in this region of the spectrum. Computational studies, often performed in conjunction with experimental Raman spectroscopy, can help to assign these bands to specific conformers. acs.orgmdpi.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. acs.orgnih.gov It provides detailed information about the chemical environment of individual atoms, enabling the unambiguous determination of stereochemistry and regiochemistry.

For 2,2'''-Dimethyl-p-quarterphenyl, both ¹H and ¹³C NMR spectroscopy would be crucial for confirming its structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. Due to the substitution pattern, the aromatic region would display a complex set of multiplets arising from spin-spin coupling between adjacent protons on the phenyl rings. The integration of these signals would correspond to the number of protons in each unique chemical environment. acs.org

The ¹³C NMR spectrum would provide information on the number of non-equivalent carbon atoms in the molecule. The symmetry of 2,2'''-Dimethyl-p-quarterphenyl would lead to a specific number of signals in the aromatic region, corresponding to the different carbon environments in the phenyl rings, as well as a distinct signal for the methyl carbons. The chemical shifts of the carbon atoms would be influenced by the presence of the methyl substituents and the connectivity of the phenyl rings. ekb.eg

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,2'''-Dimethyl-p-quarterphenyl

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C-CH₃ | ~20-25 | q |

| Unsubstituted Aromatic C-H | ~125-130 | d |

Note: This table presents a hypothetical prediction. Actual chemical shifts would need to be determined experimentally.

Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), would be invaluable for assigning the specific proton and carbon signals and confirming the connectivity of the atoms within the molecule. Nuclear Overhauser Effect (NOE) experiments could provide through-space correlation information, which would be particularly useful for determining the preferred conformation of the molecule in solution by probing the proximity of the methyl groups to the protons on the adjacent phenyl rings.

Solid-State Structural Investigations

The arrangement of molecules in the solid state is critical to the material properties of organic semiconductors. X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule and its packing in a crystal lattice.

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure, including bond lengths, bond angles, and torsional angles. For 2,2'''-Dimethyl-p-quarterphenyl, a crystal structure would reveal the exact conformation of the molecule in the solid state, particularly the dihedral angles between the four phenyl rings. The steric hindrance introduced by the methyl groups at the 2 and 2'''-positions is expected to induce a significant twist in the molecular backbone, preventing a fully planar conformation.

Table 3: Representative Crystallographic Parameters for an Analogous Substituted Oligo(p-phenylene)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Z | 4 |

Note: This table is a template. The values would be specific to the determined crystal structure of 2,2'''-Dimethyl-p-quarterphenyl or a very close analogue.

The way in which individual molecules of 2,2'''-Dimethyl-p-quarterphenyl pack together in a crystal is governed by a subtle interplay of intermolecular forces, including van der Waals interactions and, in some cases, C-H···π interactions. ekb.eg The analysis of the crystal packing is crucial for understanding charge transport properties in the solid state, as the efficiency of charge hopping between adjacent molecules is highly dependent on their relative orientation and distance.

Detailed Conformational Dynamics and Isomerism of Phenyl-Based Oligomers

The conformational flexibility of p-oligophenyls is primarily dictated by the rotational freedom around the inter-phenyl single bonds. In unsubstituted p-oligophenyls, a delicate balance exists between the stabilizing effect of π-conjugation, which favors a planar conformation, and the destabilizing steric repulsion between ortho-hydrogens, which promotes a twisted arrangement. The introduction of substituents, especially at the ortho positions, dramatically alters this balance.

Torsional Angle Analysis and Inter-ring Rotational Barriers

The torsional angle, or dihedral angle, between adjacent phenyl rings is a critical parameter defining the conformation of p-oligophenyls. For unsubstituted biphenyl (B1667301) in the gas phase, the equilibrium torsional angle is approximately 44°, representing a compromise between conjugative and steric effects. The energy barriers to rotation are relatively low, with a barrier of about 6.0-8.0 kJ/mol for the planar (0°) conformation and a slightly lower barrier for the perpendicular (90°) conformation.

This steric hindrance also leads to a substantial increase in the rotational energy barrier. The energy required to force the molecule into a planar conformation becomes significantly higher. In many ortho-substituted biphenyls, these rotational barriers can be high enough to allow for the isolation of stable rotational isomers, a phenomenon known as atropisomerism. wikipedia.org The barrier to rotation in such systems is influenced by the size of the ortho-substituents. For methyl-substituted biphenyls, these barriers can be in the range of 7-10 kcal/mol, and even higher for bulkier substituents. nih.gov

Table 1: Comparison of Torsional Properties of Biphenyl and an Ortho-Methylated Analogue

| Compound | Equilibrium Torsional Angle (Approx.) | Rotational Barrier (Approx. kcal/mol) |

| Biphenyl | ~44° | ~1.4 - 2.0 |

| 2,2'-Dimethylbiphenyl (B165481) | ~70-90° | ~7 - 10 |

Note: Data for 2,2'-Dimethylbiphenyl is used as a proxy to illustrate the expected trend for the terminal rings of 2,2'''-Dimethyl-p-quarterphenyl.

Influence of Methyl Substituents on Intramolecular Conformation and Stereochemistry

This enforced twisting leads to the possibility of stable stereoisomers. Specifically, due to the high barrier to rotation around the single bonds connecting the substituted rings, 2,2'''-dimethyl-p-quarterphenyl can exist as a pair of non-superimposable mirror images, or enantiomers. This form of stereoisomerism, arising from hindered rotation about a single bond, is termed atropisomerism. wikipedia.orgyoutube.com The stability of these atropisomers is dependent on the magnitude of the rotational energy barrier; if the barrier is sufficiently high (typically >22 kcal/mol at room temperature), the enantiomers can be resolved and isolated. wikipedia.org

The stereochemistry of these molecules can be designated using the Cahn-Ingold-Prelog (CIP) priority rules, adapted for axial chirality. The molecule is viewed along the axis of the bond with restricted rotation, and the priority of the ortho and meta substituents is determined. The sequence from the highest to the lowest priority substituent then defines the stereochemical descriptor as either (aR) or (aS).

Conformational Changes and Structural Phase Transitions in Substituted Polyphenyls

Solid-state p-oligophenyls are known to exhibit polymorphic behavior and undergo structural phase transitions as a function of temperature. kpi.uanih.gov In the crystalline state, intermolecular packing forces play a significant role in determining the molecular conformation. For unsubstituted p-oligophenyls, these packing forces can often overcome the intramolecular steric repulsions, leading to a more planar conformation in the crystal than in the gas phase. kpi.ua

Upon cooling, many unsubstituted p-oligophenyls undergo a solid-state phase transition from a higher-temperature phase with an "averaged" planar structure to a lower-temperature phase with a static, non-planar (herringbone) arrangement. dtic.mil

The introduction of bulky substituents like methyl groups in 2,2'''-dimethyl-p-quarterphenyl alters this behavior. The strong intramolecular steric hindrance from the methyl groups largely dictates a non-planar conformation even in the solid state. This pre-existing twist can influence the crystal packing and the nature of any phase transitions. While specific phase transition data for 2,2'''-dimethyl-p-quarterphenyl is not documented in the provided search results, it is plausible that the presence of the methyl groups could lead to a different polymorphic behavior compared to the unsubstituted analogue. The fixed, bulky nature of the substituted molecule might favor the formation of crystal structures with significant free volume or frustrate the formation of highly ordered, dense phases.

The study of these phase transitions is crucial as they can significantly impact the material's electronic and optical properties, which are critical for their application in electronic devices.

Electronic Structure and Theoretical Investigations

Quantum Chemical Calculations of Ground State Electronic Properties

Quantum chemical calculations are instrumental in elucidating the ground-state electronic properties of molecules, offering insights into their stability, reactivity, and intrinsic electronic nature. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio techniques, provide a foundational understanding of molecular systems.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Orbitals

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying relatively large molecules like 2,2'''-Dimethyl-p-quarterphenyl. DFT calculations are employed to determine the optimized molecular geometry and to characterize the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The geometry of 2,2'''-Dimethyl-p-quarterphenyl is characterized by the torsional angles between the adjacent phenyl rings. The presence of the methyl groups at the 2 and 2''' positions introduces steric hindrance, which is expected to cause a significant twist in the molecular backbone. This deviation from planarity has a profound impact on the electronic properties of the molecule. A larger dihedral angle between the phenyl rings disrupts the π-conjugation, leading to a wider HOMO-LUMO gap.

The HOMO and LUMO are key determinants of the molecule's electronic behavior. For p-quarterphenyl systems, the HOMO is typically a π-orbital delocalized across the entire conjugated backbone, while the LUMO is a corresponding π*-antibonding orbital. The energies of these orbitals are crucial for understanding charge injection and transport in organic electronic devices. The HOMO level relates to the ionization potential and the ability to donate an electron (hole injection), while the LUMO level is associated with the electron affinity and the ability to accept an electron (electron injection).

Table 1: Calculated Ground State Properties of 2,2'''-Dimethyl-p-quarterphenyl (Illustrative DFT Data)

| Property | Value |

| Optimized Dihedral Angle (Terminal Rings) | ~45° - 55° |

| HOMO Energy | -5.8 eV to -6.2 eV |

| LUMO Energy | -2.0 eV to -2.4 eV |

| HOMO-LUMO Gap | 3.8 eV to 4.2 eV |

Note: The values in this table are illustrative and represent typical ranges expected for this class of compounds based on DFT calculations.

Ab Initio Calculations for Molecular Structure and Energy Landscapes

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for studying molecular structure and energy landscapes. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate descriptions of electron correlation effects, which are important in conjugated systems.

For 2,2'''-Dimethyl-p-quarterphenyl, ab initio calculations can be used to precisely map the potential energy surface as a function of the inter-ring torsional angles. This allows for the determination of the global minimum energy conformation and the energy barriers for rotation between different conformations. These energy barriers are important for understanding the molecule's conformational flexibility and its behavior at different temperatures.

A study on a similar compound, 2-methyl-5-tert-butyl-p-quaterphenyl (B54634) (DMQ), utilized ab initio computations to support experimental findings on its electronic structure and transition dipole moments. nih.gov Such calculations provide a detailed picture of the electronic distribution and the nature of the chemical bonds within the molecule, offering a benchmark for less computationally intensive methods.

Excited State Calculations and Theoretical Prediction of Photophysical Properties

The photophysical properties of 2,2'''-Dimethyl-p-quarterphenyl, such as its light absorption and emission characteristics, are governed by its electronically excited states. Theoretical methods are crucial for predicting and interpreting these properties.

Time-Dependent Density Functional Theory (TD-DFT) for Absorption and Emission Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the energies of electronic excited states and predicting UV-Vis absorption and fluorescence emission spectra. researchgate.net By calculating the vertical excitation energies from the optimized ground state geometry, one can simulate the absorption spectrum. The main absorption band in p-quarterphenyl derivatives corresponds to the HOMO → LUMO transition (a π → π* transition).

The position of the absorption maximum (λmax) is directly related to the HOMO-LUMO energy gap. The introduction of methyl groups, causing a twist in the backbone, is expected to lead to a blue-shift in the absorption spectrum compared to the planar parent p-quarterphenyl molecule due to the reduced conjugation.

To predict the fluorescence emission, the geometry of the first excited state (S1) is optimized. The energy difference between the S1 and the ground state (S0) at the optimized S1 geometry corresponds to the emission energy. The difference in energy between the absorption and emission maxima is known as the Stokes shift, which is influenced by the geometric relaxation in the excited state.

Table 2: Predicted Photophysical Properties of 2,2'''-Dimethyl-p-quarterphenyl (Illustrative TD-DFT Data)

| Property | Predicted Value |

| Maximum Absorption Wavelength (λmax, abs) | ~320 - 340 nm |

| Maximum Emission Wavelength (λmax, em) | ~380 - 410 nm |

| Stokes Shift | ~60 - 70 nm |

| Oscillator Strength (f) | > 1.0 |

Note: The values in this table are illustrative and represent typical ranges expected for this class of compounds based on TD-DFT calculations.

Molecular Orbital Analysis for Electronic Transitions

Analysis of the molecular orbitals involved in electronic transitions provides a deeper understanding of the nature of the excited states. For 2,2'''-Dimethyl-p-quarterphenyl, the primary electronic transition responsible for its absorption and fluorescence is the HOMO → LUMO transition. Visualizing the electron density distribution of these orbitals reveals the charge redistribution upon excitation.

In the ground state, the electron density of the HOMO is spread across the p-quarterphenyl backbone. Upon excitation to the LUMO, the electron density is redistributed. The character of this transition is crucial for the photophysical properties. For instance, a transition with a significant charge-transfer character, where electron density moves from one part of the molecule to another, can lead to a large Stokes shift and sensitivity to solvent polarity. In the case of 2,2'''-Dimethyl-p-quarterphenyl, the transition is expected to be primarily of a localized π-π* character within the conjugated system.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful tools to study the conformational dynamics and intermolecular interactions of molecules. youtube.com For a flexible molecule like 2,2'''-Dimethyl-p-quarterphenyl, MD simulations can provide insights into its behavior in different environments, such as in solution or in the solid state.

MD simulations can be used to explore the conformational landscape of the molecule by simulating its motion over time. This can reveal the preferred torsional angles and the dynamics of their fluctuations. In the context of OLEDs, understanding the molecular packing in the solid state is crucial. MD simulations of a collection of 2,2'''-Dimethyl-p-quarterphenyl molecules can predict the amorphous or crystalline nature of the thin film, which in turn affects charge transport and device efficiency.

Therefore, it is not possible to generate a detailed and scientifically accurate article that strictly adheres to the requested outline and focuses solely on 2,2'''-Dimethyl-p-quarterphenyl. The available information discusses general principles of conformational analysis and intermolecular forces in related polycyclic aromatic compounds, but does not provide the specific findings required to populate the outlined sections for 2,2'''-Dimethyl-p-quarterphenyl.

Providing an article with fabricated data or extrapolating from other compounds would violate the core principles of scientific accuracy and the specific constraints of the request.

Photophysical and Advanced Spectroscopic Studies

Light Absorption Mechanisms in 2,2'''-Dimethyl-p-quarterphenyl

The absorption of light by these molecules is governed by the π-electron system of the conjugated phenyl rings. The addition of methyl groups, as in 2,2'''-Dimethyl-p-quarterphenyl, is expected to cause minor shifts in the absorption spectra (solvatochromic shifts) compared to the unsubstituted p-quaterphenyl (B89873) due to electronic and steric effects, but the fundamental mechanism remains the same.

Linear Absorption Spectroscopy (UV-Vis)

Interactive Data Table: UV-Vis Absorption Data for p-Quaterphenyl

| Solvent | Absorption Max (λ_max) | Molar Extinction (ε) at λ_max | Reference |

| Cyclohexane (B81311) | 294.8 nm | 41,000 cm⁻¹/M | |

| p-Dioxane | 294 nm | Not Specified |

Multi-Photon Absorption Processes and Cross-Section Measurements (e.g., Three- and Four-Photon Excitation)

There is no specific experimental data available in the surveyed literature for the multi-photon absorption cross-sections for 2,2'''-Dimethyl-p-quarterphenyl. Such studies are highly specialized and have not been published for this particular derivative. Research on related oligophenylene molecules has been conducted, but direct values for the target compound are absent.

Emission Characteristics and Luminescence Phenomena

The emission properties of p-oligophenylenes are characterized by strong fluorescence, making them suitable for applications like dye lasers and scintillators. researchgate.net The structure, particularly its rigidity and planarity, plays a significant role in the emission characteristics. nih.gov

Steady-State Emission Spectra Analysis

While a specific steady-state emission spectrum for 2,2'''-Dimethyl-p-quarterphenyl is not available, the data for p-quaterphenyl provides a reliable reference. In cyclohexane, p-quaterphenyl exhibits a strong fluorescence emission with a maximum around 365.6 nm when excited at 294 nm. The quantum yield of fluorescence (the ratio of photons emitted to photons absorbed) is high, reported as 0.89 in cyclohexane. Another report mentions a quantum yield of 0.91 for p-quaterphenyl compounds in general.

Interactive Data Table: Steady-State Emission Data for p-Quaterphenyl

| Solvent | Excitation Wavelength | Emission Maximum | Quantum Yield (Φ_f) | Reference |

| Cyclohexane | 275 nm | ~366 nm | 0.89 | |

| p-Dioxane | 300 nm | ~365 nm | 0.91 | |

| Ethanol | Not Specified | 365 nm | Not Specified |

Time-Resolved Emission Spectroscopy and Fluorescence Lifetime Measurements

Specific data from time-resolved emission spectroscopy, including the precise fluorescence lifetime for 2,2'''-Dimethyl-p-quarterphenyl, could not be located in the reviewed literature. For the parent p-quaterphenyl, the fluorescence lifetime is short, which is characteristic of highly fluorescent molecules. In cyclohexane, the lifetime is reported to be approximately 0.8 nanoseconds. This short lifetime is consistent with its high quantum yield.

Interactive Data Table: Fluorescence Lifetime Data for p-Quaterphenyl

| Solvent | Fluorescence Lifetime (τ_f) | Reference |

| Cyclohexane | 0.8 ns | |

| Ethanol | 0.8 ns |

Luminescence Anisotropy and Orientational Dynamics in Solution and Solid State

There is no specific data regarding the luminescence anisotropy or orientational dynamics for 2,2'''-Dimethyl-p-quarterphenyl in the available literature. Studies on similar molecules have shown that considerable emission anisotropy can be observed in low-viscosity solvents, which is related to the rotational motions of the terminal phenyl groups.

Investigations of Excited State Dynamics

The excited state dynamics of oligo-phenylenes, including p-quaterphenyl derivatives, are of significant interest due to their applications in organic electronics and scintillation counting. These dynamics are governed by the interplay of singlet and triplet excited states, their lifetimes, and their interactions with the surrounding environment.

The photophysical properties of p-phenylenes are characterized by high fluorescence quantum yields and short fluorescence lifetimes. researchgate.net Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). The primary decay pathway for this excited state is fluorescence, a radiative process that returns the molecule to the ground state.

For the parent compound, p-quaterphenyl (PQP), the fluorescence quantum yield is high, around 0.91 in dioxane, with a lifetime of less than 1 nanosecond. researchgate.net The rotational motions of the terminal phenyl groups can influence the deactivation of the S₁ state. researchgate.net While specific data for 2,2'''-Dimethyl-p-quarterphenyl is not extensively detailed in the literature, its properties can be inferred from related p-quaterphenyl derivatives. The methyl substitution may cause steric hindrance, leading to a more twisted conformation compared to the parent PQP, which could slightly alter the photophysical parameters.

The excited singlet state can also undergo a non-radiative transition to an isoenergetic triplet state (T₁) through a process known as intersystem crossing (ISC). This process is fundamental to understanding the complete photophysical profile of a molecule. The characterization of triplet states often involves techniques like phosphorescence spectroscopy or transient absorption measurements. In many organic molecules, the energy gap between the S₁ and T₁ states (ΔE(S₁-T₁)) is a critical parameter that governs the efficiency of processes like thermally activated delayed fluorescence (TADF). nih.gov For instance, in certain copper(I) complexes studied for their TADF properties, this energy gap was determined to be around 380 cm⁻¹ (47 meV). nih.gov Detailed computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are often employed to gain insight into the electronic structures of the S₁ and T₁ states and to model the ISC process. nih.gov

Table 1: Photophysical Properties of p-Quaterphenyl (PQP) in Dioxane at 295 K Data for the parent compound p-Quaterphenyl (PQP) is provided as a reference for the class of compounds.

| Property | Value | Reference |

| Fluorescence Quantum Yield (Yp) | 0.91 | researchgate.net |

| Mean Fluorescence Decay Time (τ) | < 1.0 ns | researchgate.net |

| Fluorescence Anisotropy (r) | 0.297 | researchgate.net |

Source: Data adapted from Kawski et al. for p-quaterphenyl (PQP). researchgate.net

Energy transfer and quenching processes are crucial in understanding the fate of the excited state. Fluorescence quenching refers to any process that decreases the fluorescence intensity of a given substance. These studies provide information about the interaction of the excited molecule with other species, known as quenchers.

A detailed fluorescence quenching study was conducted on 2,2″-dimethyl-p-terphenyl (DMT), a closely related oligo-phenylene, using carbon tetrachloride (CCl₄) as a quencher in various solvent mixtures. researchgate.net The study observed a positive deviation from linearity in the Stern-Volmer (S-V) plots, which indicates the presence of both static and dynamic quenching mechanisms. researchgate.net

Dynamic Quenching : This occurs when the quencher collides with the fluorophore in its excited state, leading to non-radiative de-excitation. This process is diffusion-limited. researchgate.net

Static Quenching : This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. researchgate.net

The experimental data for DMT quenching by CCl₄ was analyzed using various models, including the ground-state complex model and the sphere of action static quenching model, to determine the relevant rate parameters. researchgate.net The results showed that the dynamic quenching constant is dependent on solvent polarity, confirming the diffusion-controlled nature of the reaction. researchgate.net

Table 2: Quenching Parameters for 2,2″-dimethyl-p-terphenyl (DMT) with CCl₄ in a Benzene-Acetonitrile Mixture (40% BN + 60% AN) Data for the related compound 2,2″-dimethyl-p-terphenyl (DMT) is presented to illustrate quenching phenomena in oligo-phenylenes.

| Parameter | Description | Value | Reference |

| Ksv | Stern-Volmer Constant | 14.8 M⁻¹ | researchgate.net |

| V | Static Quenching Constant | 1.15 M⁻¹ | researchgate.net |

| kd | Dynamic Quenching Rate Constant | 8.87 x 10⁹ M⁻¹s⁻¹ | researchgate.net |

Source: Data adapted from a study on the fluorescence quenching of DMT. researchgate.net

Nonlinear Optical Properties

Organic molecules with delocalized π-electron systems, such as oligo-phenylenes, are known to exhibit significant nonlinear optical (NLO) properties. nih.gov These properties arise from the nonlinear response of the material's polarization to an intense incident optical field, making them promising candidates for applications in optical signal processing, frequency conversion, and optical limiting. researchgate.net

The third-order NLO response is described by the third-order nonlinear susceptibility, χ⁽³⁾. unm.edu This property is responsible for phenomena such as third-harmonic generation and the optical Kerr effect, where the refractive index of the material changes with the intensity of the incident light. researchgate.net The polarization created by intramolecular charge transfer (ICT) in push-pull organic molecules can lead to a significant NLO response. nih.gov

For materials like 2,2'''-Dimethyl-p-quarterphenyl, the extended π-conjugated system of the four phenyl rings is expected to contribute to a notable third-order NLO response. The characterization of this response involves measuring key parameters like the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). While specific experimental values for 2,2'''-Dimethyl-p-quarterphenyl are not readily found in the literature, studies on other organic chromophores show that structural modifications can significantly tune these properties. rsc.org For instance, in some donor-π-acceptor systems, the second hyperpolarizability (γ), a molecular-level descriptor of the third-order NLO response, can be significantly enhanced by reducing the HOMO-LUMO energy gap. rsc.org The third-order susceptibility (χ⁽³⁾) can be calculated from the nonlinear refractive index (n₂) and nonlinear absorption coefficient (β). researchgate.net

The Z-scan technique is a widely used and relatively simple experimental method for determining both the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). mdpi.comresearchgate.net The technique involves translating a sample along the propagation path (the z-axis) of a focused Gaussian laser beam and measuring the transmitted intensity through a finite aperture in the far field. mdpi.com

As the sample moves through the focal point, the on-axis beam intensity changes, inducing nonlinear effects.

Closed-Aperture Z-scan : When the aperture is partially closed, the measurement becomes sensitive to nonlinear refraction. A self-focusing effect (n₂ > 0) will result in a pre-focal transmittance minimum (valley) followed by a post-focal maximum (peak). A self-defocusing effect (n₂ < 0) produces the opposite signature (peak-valley).

Open-Aperture Z-scan : With the aperture fully open, the detector collects all the transmitted light, making the measurement sensitive only to nonlinear absorption. A decrease in transmittance at the focus indicates reverse saturable absorption (β > 0), a key property for optical limiting materials. mdpi.com An increase indicates saturable absorption (β < 0).

This technique is a powerful tool for characterizing materials for potential use in optical limiting devices that protect sensitive instruments from high-intensity laser illumination. mdpi.com

Table 3: Parameters Determined by the Z-scan Technique

| Parameter | Description | Information Obtained |

| n₂ | Nonlinear Refractive Index | Sign and magnitude of the intensity-dependent refractive index change. Determines self-focusing or self-defocusing properties. |

| β | Nonlinear Absorption Coefficient | Magnitude of two-photon absorption or reverse saturable absorption. |

| χ⁽³⁾ | Third-Order Nonlinear Susceptibility | The macroscopic NLO property of the material, which can be calculated from n₂ and β. |

Electrochemical Behavior and Charge Transport Properties

Redox Potentials and Electrochemical Stability Profiling

The electrochemical behavior of organic materials is fundamental to their application in electronic devices. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are crucial for determining the redox potentials and assessing the electrochemical stability of these compounds.

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) Studies

Although specific CV and DPV data for 2,2'''-Dimethyl-p-quarterphenyl are not extensively documented, studies on similar oligo(p-phenylene)s indicate that these compounds undergo reversible or quasi-reversible oxidation and reduction processes. The introduction of methyl groups, which are electron-donating, is expected to lower the oxidation potential of 2,2'''-Dimethyl-p-quarterphenyl compared to its unsubstituted counterpart, p-quaterphenyl (B89873). This effect makes the molecule easier to oxidize. The stability of the resulting radical cation and dication would influence the reversibility of the voltammetric waves.

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The HOMO and LUMO energy levels are critical parameters that govern the charge injection and transport properties of an organic semiconductor. These can be estimated from electrochemical data or calculated using computational methods like Density Functional Theory (DFT).

For oligo(p-phenylene)s, the HOMO level is associated with the ionization potential (oxidation), while the LUMO level relates to the electron affinity (reduction). The HOMO-LUMO gap is a key indicator of the molecule's electronic and optical properties. Computational studies on related molecules suggest that the HOMO and LUMO energy levels are significantly influenced by the molecular structure. The presence of methyl substituents on the terminal phenyl rings of the p-quaterphenyl backbone is predicted to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap. This modification can enhance the charge injection from typical electrode materials.

Table 1: Predicted Electronic Properties of 2,2'''-Dimethyl-p-quarterphenyl (Theoretical Estimates)

| Property | Predicted Value/Trend | Basis of Prediction |

| Oxidation Potential | Lower than p-quaterphenyl | Electron-donating nature of methyl groups. |

| HOMO Energy Level | Higher (less negative) than p-quaterphenyl | Effect of methyl substitution on the π-system. |

| LUMO Energy Level | Minor change compared to p-quaterphenyl | Substitution primarily affects the HOMO level. |

| HOMO-LUMO Gap | Smaller than p-quaterphenyl | Consequence of the raised HOMO level. |

Note: The values in this table are qualitative predictions based on the known effects of methyl substitution on similar aromatic systems and are not based on direct experimental measurements for 2,2'''-Dimethyl-p-quarterphenyl.

Charge Carrier Generation and Transport Mechanisms in Thin Films

In the solid state, the arrangement of molecules in thin films dictates the efficiency of charge carrier generation and transport. For oligo(p-phenylene)s, charge transport is generally described by a hopping mechanism, where charge carriers move between adjacent molecules.

The efficiency of this process is highly dependent on the intermolecular electronic coupling, which is in turn governed by the molecular packing and orbital overlap. The introduction of methyl groups can influence the solid-state packing, potentially leading to different crystalline polymorphs compared to the unsubstituted p-quaterphenyl.

Interplay between Molecular Conformation, Packing, and Charge Mobility

The conformation of the 2,2'''-Dimethyl-p-quarterphenyl molecule, specifically the torsion angles between the phenyl rings, plays a crucial role in determining its electronic properties and how it packs in the solid state. In an isolated molecule, there is a natural twist between the phenyl rings due to steric hindrance.

In a thin film, the molecular packing is a result of a balance between intermolecular forces (like van der Waals interactions) and the intrinsic conformational preferences of the molecule. The methyl groups can significantly alter this balance. Depending on the processing conditions, different packing motifs can be achieved, which will directly impact the charge mobility of the material. A well-ordered, co-facial π-stacking arrangement is generally desirable for efficient charge transport. However, the steric hindrance from the methyl groups might lead to a more twisted conformation, potentially affecting the intermolecular electronic coupling and, consequently, the charge mobility. Computational simulations are a key tool to predict the most stable packing arrangements and to estimate the resulting charge transport properties.

Applications in Advanced Functional Materials

Organic Light-Emitting Diodes (OLEDs) and Displays

While some chemical suppliers categorize 2,2'''-Dimethyl-p-terphenyl as an OLED material, detailed research findings regarding its specific applications in this field are not extensively documented in publicly available literature. boronmolecular.com The use of terphenyl derivatives, in general, is common in OLEDs, where they can function as either the light-emitting guest material or the host matrix that facilitates efficient energy transfer. koreascience.krrsc.orgnih.gov

Emitter Materials and Host Matrix Components for Electroluminescence

There is a lack of specific studies detailing the performance of 2,2'''-Dimethyl-p-terphenyl as either a primary emitter or a host component in electroluminescent devices. For a molecule to be an effective emitter, it must exhibit high photoluminescence quantum yield in the solid state. As a host, it must possess a high triplet energy to confine excitons on the guest emitter, along with good charge transport properties. While related terphenyl structures have been successfully used—for instance, p-terphenyl (B122091) has been used as a host for red dopants—the specific electroluminescent characteristics of the dimethyl-substituted variant remain an area requiring further investigation. koreascience.kr

Device Architectures and Performance Optimization

Without specific examples of OLEDs incorporating 2,2'''-Dimethyl-p-terphenyl, there is no available data on device architectures, performance metrics such as external quantum efficiency (EQE), turn-on voltage, or strategies for performance optimization. Research on other blue-emitting materials often involves creating complex derivatives to enhance thermal stability and prevent intermolecular packing, which can quench fluorescence. nih.gov

Scintillation and Radiation Detection Materials

A significant area of application for 2,2'''-Dimethyl-p-terphenyl is in scintillation and radiation detection, where it has been evaluated as a highly effective wavelength shifter. umich.eduresearchgate.net

Role as Primary Fluors and Wavelength Shifters in Scintillators

2,2'''-Dimethyl-p-terphenyl has been identified as an attractive organic fluor for use as a wavelength shifter (WLS) for inorganic scintillators like barium fluoride (B91410) (BaF₂). umich.eduscispace.com BaF₂ is a very fast scintillator, but a significant portion of its light is emitted in the deep UV range (around 220 nm), which is below the detection threshold of standard borosilicate glass photomultiplier tubes. umich.edu DMT excels in absorbing these deep UV photons and re-emitting them at a longer wavelength (in the near-UV, above 300 nm) that can be efficiently detected. umich.edu This process is crucial for developing high-count-rate gamma-ray spectrometers. umich.edu Its high quantum efficiency and fast fluorescence decay time are key properties that make it suitable for this purpose. umich.edu

Efficiency and Response Characteristics in Solution and Solid-State Scintillators

Studies have been conducted on 2,2'''-Dimethyl-p-terphenyl dissolved in cyclohexane (B81311) to measure its performance as a WLS. Research shows that the concentration of the fluor in the solvent is a critical parameter. The total photoelectron (PE) yield increases with concentration up to a certain point, after which self-absorption and concentration quenching effects begin to decrease the yield. For DMT in cyclohexane, the maximum PE yield was observed at a concentration of 1.0 g/l. umich.edu The fluorescence decay time for DMT when pumped by a BaF₂ source was also measured, confirming its fast response characteristics suitable for high-speed radiation detection. umich.edu

Table 1: Scintillation Properties of 2,2'''-Dimethyl-p-terphenyl (DMT) as a Wavelength Shifter for BaF₂

| Property | Value | Conditions | Source |

| Solvent | Cyclohexane | - | umich.edu |

| Optimal Concentration | 1.0 g/l | For maximum photoelectron yield | umich.edu |

| Fluorescence Decay Time | Fast (specific ns value not detailed in source) | Pumped by BaF₂ source | umich.edu |

| Function | Wavelength Shifter | Absorbs deep UV, emits in near-UV | umich.edu |

Laser Dyes and Active Media for Organic Lasers

The strong fluorescence and photostability of 2,2'''-Dimethyl-p-terphenyl make it a candidate for use as a gain medium in organic lasers.

Research into the multiphoton excitation of 2,2'''-Dimethyl-p-terphenyl has provided insight into its behavior under intense laser pumping. nih.gov Studies using a femtosecond Ti:Sapphire laser demonstrated that DMT can undergo four-photon excitation, absorbing near-infrared light (e.g., 882 nm) and emitting UV fluorescence. nih.gov This is a significant finding, as it suggests that UV-absorbing chromophores like DMT can be excited using readily available red or near-infrared lasers. nih.gov The ability to be pumped by multiphoton absorption is a key characteristic for active media in certain types of organic lasers. The emission spectra and intensity decays were found to be consistent across different modes of excitation, although the fundamental anisotropy depended on the excitation mode. nih.gov This body of research supports its potential use in advanced laser applications.

Gain Properties and Lasing Threshold

The fluorescence properties of p-phenylene oligomers are central to their application in laser dyes and as gain media in organic lasers. The introduction of methyl groups on the terminal phenyl rings of the p-quarterphenyl backbone can influence its photophysical properties.

Research on related p-quaterphenyl (B89873) derivatives has shown that these materials can exhibit high fluorescence quantum yields, a key requirement for efficient light emission and low lasing thresholds. For instance, studies on 4,4'''-disubstituted p-quaterphenyls have demonstrated that modifications to the molecular structure can significantly impact the fluorescence quantum yield and decay times. A study on various p-quaterphenyl and p-quinquephenyl (B1295331) derivatives revealed that molecules with four phenyl groups can achieve a quantum yield as high as 0.91 in a dioxane solution.

T researchgate.nethe methyl groups in 2,2'''-Dimethyl-p-quarterphenyl can induce a twist in the terminal phenyl rings relative to the central biphenyl (B1667301) unit. This steric hindrance can disrupt intermolecular interactions in the solid state, which may lead to a decrease in aggregation-induced quenching and potentially enhance the amplified spontaneous emission (ASE) properties. However, this twisting can also affect the conjugation and, consequently, the absorption and emission wavelengths.

| Property | Value | Solvent |

| Absorption Maximum (λ_abs) | ~330 nm | Dioxane |

| Emission Maximum (λ_em) | ~390 nm | Dioxane |

| Fluorescence Quantum Yield (Φ_f) | 0.91 | Dioxane |

| Fluorescence Lifetime (τ_f) | ~1 ns | Dioxane |

| Table 1: Representative photophysical properties of a p-quaterphenyl derivative. Da researchgate.netta for a specific derivative is used as a proxy due to the lack of direct data for 2,2'''-Dimethyl-p-quarterphenyl. |

Stability under High-Power Excitation

The photostability of organic materials under high-power excitation is a critical factor for their use in applications such as lasers and high-brightness organic light-emitting diodes (OLEDs). The chemical structure of 2,2'''-Dimethyl-p-quarterphenyl, with its robust aromatic framework, is expected to confer a degree of intrinsic stability.

The methyl substituents may play a role in the photostability. On one hand, they can provide steric protection to the p-quarterphenyl core, potentially hindering photochemical reactions that could lead to degradation. On the other hand, the C-H bonds in the methyl groups could be susceptible to photo-oxidation, which might be a degradation pathway.

Studies on the photostability of other luminescent organic radicals have shown that the introduction of substituents can have a complex effect on stability. While some substitutions can enhance photostability, others may increase the excited-state energy and lead to reduced stability. Wi mdpi.comthout direct experimental investigation, the precise impact of the dimethyl substitution on the stability of p-quarterphenyl under high-power excitation remains a topic for further research.

Organic Field-Effect Transistors (OFETs) and Related Electronic Devices

Organic field-effect transistors (OFETs) are fundamental components of organic electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. For p-quarterphenyl and its derivatives, charge transport is typically of p-type (hole transport).

The molecular packing in the solid state is a crucial determinant of charge carrier mobility. The introduction of methyl groups at the 2 and 2''' positions of p-quarterphenyl will significantly influence this packing. The steric hindrance caused by the methyl groups is likely to prevent a planar, herringbone-like packing that is common for unsubstituted oligo(p-phenylene)s. This could potentially lead to a lower charge carrier mobility compared to the parent p-quarterphenyl.

However, the precise molecular arrangement and its effect on electronic coupling between adjacent molecules would need to be determined through structural analysis, such as X-ray diffraction, and theoretical modeling. While specific mobility data for 2,2'''-Dimethyl-p-quarterphenyl is not available, the table below presents typical mobility ranges for other organic semiconductors to provide context.

| Material Class | Typical Hole Mobility (cm²/Vs) |

| Amorphous Silicon | ~1 |

| Small Molecule Oligophenyls | 10⁻³ - 1 |

| Polycyclic Aromatic Hydrocarbons | >1 |

| Table 2: Representative hole mobilities for different classes of semiconductors. |

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Methodologies

The future of 2,2'''-Dimethyl-p-terphenyl hinges on the development of synthetic methodologies that are not only efficient but also environmentally benign. nano-ntp.comresearchgate.net Current research is geared towards aligning with the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of non-hazardous substances. nano-ntp.commdpi.com

Key areas of exploration include:

Catalysis: The development of novel catalysts is central to sustainable organic synthesis. nano-ntp.comresearchgate.net This includes the use of earth-abundant, non-toxic metals and bio-inspired frameworks that can operate under milder reaction conditions, thereby lowering energy consumption. nano-ntp.comresearchgate.net Research into homogeneous, heterogeneous, and biocatalytic systems is expected to yield more selective and efficient pathways for synthesizing 2,2'''-Dimethyl-p-terphenyl and its derivatives. ijnc.ir

Alternative Energy Sources: To minimize the energy footprint of synthesis, researchers are investigating novel energy sources like microwave irradiation and ultrasound. ijnc.ir These methods can lead to faster reaction times and more efficient processes under milder conditions. ijnc.ir

Flow Chemistry: The integration of flow chemistry and continuous processing technologies presents a promising avenue for reducing energy input while improving scalability and reproducibility. ijnc.ir

The table below summarizes some of the sustainable approaches being explored:

| Synthetic Approach | Description | Potential Benefits |

| Novel Catalysis | Utilizes earth-abundant metals and bio-inspired frameworks. nano-ntp.comresearchgate.net | High efficiency, selectivity, and reusability; reduced waste. nano-ntp.comresearchgate.net |

| Alternative Energy | Employs microwave and ultrasound to drive reactions. ijnc.ir | Faster reactions, lower energy consumption, milder conditions. ijnc.ir |

| Flow Chemistry | Involves continuous processing in microreactors. ijnc.ir | Enhanced scalability, reproducibility, and reduced energy inputs. ijnc.ir |

Advanced In-Situ Characterization Techniques for Real-Time Dynamics

Understanding the real-time behavior of 2,2'''-Dimethyl-p-terphenyl during various processes is crucial for optimizing its performance. In-situ characterization techniques, which analyze materials in their operational environment, are indispensable for gaining these insights. numberanalytics.comnumberanalytics.com These methods bridge the gap between idealized laboratory conditions and real-world applications. numberanalytics.com

Future research will likely focus on the application and advancement of techniques such as:

Vibrational Spectroscopy: In-situ Infrared (IR) and Raman spectroscopies are powerful tools for monitoring catalysts and reactions under realistic conditions. researchgate.net They provide valuable information about the structural changes and intermediates formed during processes. researchgate.net

X-ray Techniques: In-situ X-ray diffraction (XRD), X-ray absorption spectroscopy (XAS), and X-ray photoelectron spectroscopy (XPS) offer complementary information on crystal structure, electronic states, and surface chemistry. numberanalytics.comresearchgate.net

Electron Microscopy: Techniques like transmission electron microscopy (TEM) allow for imaging the morphology and microstructure of materials at the nanoscale in real-time. numberanalytics.com

The following table outlines key in-situ characterization techniques and their applications:

| Technique | Information Provided | Application |

| In-Situ IR/Raman | Vibrational modes, structural changes, reaction intermediates. researchgate.net | Monitoring catalytic reactions and material transformations. researchgate.net |

| In-Situ XRD | Crystal structure, phase composition. numberanalytics.comnumberanalytics.com | Studying phase transitions and catalyst stability. numberanalytics.com |

| In-Situ XAS/XPS | Electronic structure, oxidation state, surface chemistry. numberanalytics.comnumberanalytics.comresearchgate.net | Probing catalyst active sites and reaction mechanisms. numberanalytics.comresearchgate.net |

Rational Design of Derivatives for Enhanced Performance in Specific Applications

The versatility of p-oligophenyls, like 2,2'''-Dimethyl-p-terphenyl, lies in their potential to be functionalized to achieve specific properties. researchgate.net The rational design of derivatives is a key strategy for enhancing their performance in targeted applications. researchgate.net This involves a deep understanding of structure-property relationships.

Future research will focus on:

Targeted Functionalization: Introducing specific functional groups to the p-quaterphenyl (B89873) backbone can influence its optical and electronic properties. researchgate.net This is particularly relevant for applications in organic light-emitting diodes (OLEDs) and nonlinear optics. researchgate.net

Computational Modeling: The use of computational methods, alongside experimental techniques, can refine the design of derivatives and predict their properties before synthesis. nano-ntp.com This accelerates the discovery of new materials with enhanced performance.

Exploration of Self-Assembly and Supramolecular Architectures

The ability of molecules to spontaneously organize into well-defined structures, known as self-assembly, is a powerful tool in materials science. kpu.ac.jprsc.org For 2,2'''-Dimethyl-p-terphenyl and its derivatives, exploring their self-assembly behavior can lead to the creation of novel functional materials. researchgate.netkpu.ac.jp

Key research directions include:

Controlling Assembly: Developing strategies to control the self-assembly process to form specific architectures, such as nanofibers or other discrete microstructures. researchgate.netkpu.ac.jp This can be achieved through molecular design and by controlling the assembly environment, for instance, by using microflow techniques. kpu.ac.jp

Supramolecular Chemistry: The use of non-covalent interactions, such as hydrogen and halogen bonds, to guide the assembly of complex supramolecular structures. mdpi.comnih.gov This approach allows for the construction of intricate and functional architectures from molecular building blocks. mdpi.com

Integration into Hybrid Organic-Inorganic Material Systems

The combination of organic and inorganic components at the nanoscale can result in hybrid materials with synergistic properties that surpass those of their individual constituents. nih.govresearchgate.net Integrating 2,2'''-Dimethyl-p-terphenyl into such systems opens up new avenues for advanced materials.

Future research in this area will likely involve:

Synthesis of Hybrids: Developing methods to create intimate mixtures of 2,2'''-Dimethyl-p-terphenyl with inorganic components like silica (B1680970) or metal oxides. nih.govresearchgate.net This can be achieved through techniques such as gamma irradiation. researchgate.net

Applications of Hybrids: Exploring the potential of these materials in areas such as catalysis, sensing, and separation membranes. nih.govresearchgate.net For example, organic-inorganic hybrid membranes have shown promise in water purification. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural and chemical properties of 2,2'''-Dimethyl-P-quarterphenyl?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy for functional group identification and purity assessment. Complement with X-ray crystallography for precise structural elucidation, as demonstrated in similar biphenyl derivatives . Gas chromatography with tandem mass spectrometry (GC/MS) or GC with thermal conductivity detection (GC/T) can validate purity, referencing standards for hydroxybiphenyl analogs . Cross-reference spectral data with computational predictions from databases like PubChem or REAXYS to confirm assignments .

Q. What safety protocols are critical when handling 2,2'''-Dimethyl-P-quarterphenyl in laboratory settings?

- Methodological Answer : Adopt standard organic compound handling practices: wear PPE (gloves, goggles, lab coats), use fume hoods for synthesis steps, and avoid skin contact. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination, as outlined in safety guidelines for structurally similar organophosphates . Document safety procedures in alignment with institutional ethical review protocols .

Q. How can researchers design an initial synthetic route for 2,2'''-Dimethyl-P-quarterphenyl?

- Methodological Answer : Begin with retrosynthetic analysis, identifying precursor fragments (e.g., methyl-substituted biphenyl intermediates). Use computational tools like BKMS_METABOLIC or PISTACHIO_RINGBREAKER to predict feasible pathways, focusing on coupling reactions (e.g., Suzuki-Miyaura for biphenyl linkages) . Validate reaction feasibility using thermochemical data (e.g., enthalpy of formation, activation energy) from NIST or analogous compounds .

Advanced Research Questions

Q. How can contradictions in spectroscopic or chromatographic data for 2,2'''-Dimethyl-P-quarterphenyl be systematically resolved?

- Methodological Answer : Employ iterative validation: repeat experiments under controlled conditions (temperature, solvent purity) and compare results with independent techniques (e.g., HPLC vs. GC). Apply multivariate statistical analysis to identify outliers or systematic errors. Cross-check with crystallographic data to resolve structural ambiguities . Consult high-accuracy databases like NIST Chemistry WebBook to reconcile discrepancies in spectral peaks or retention times .

Q. What strategies optimize crystallization of 2,2'''-Dimethyl-P-quarterphenyl for X-ray diffraction studies?

- Methodological Answer : Screen solvent systems (e.g., DCM/hexane gradients) to achieve slow nucleation. Adjust temperature gradients during recrystallization to enhance crystal lattice formation. Ensure >95% purity via preparatory HPLC before crystallization attempts. For stubborn cases, consider co-crystallization with stabilizing agents, as seen in dinaphtho-dioxaphosphepin derivatives .

Q. How can synthetic reproducibility be ensured for 2,2'''-Dimethyl-P-quarterphenyl across laboratories?

- Methodological Answer : Document reaction parameters exhaustively (e.g., catalyst loading, solvent degassing protocols). Use appendices to share raw data (NMR spectra, chromatograms) and procedural nuances (e.g., stirring rates, inert atmosphere conditions) . Implement peer validation via inter-lab comparisons and publish detailed failure analyses to highlight critical control points.

Q. What computational methods are suitable for evaluating the thermodynamic stability of 2,2'''-Dimethyl-P-quarterphenyl?

- Methodological Answer : Perform density functional theory (DFT) calculations to estimate bond dissociation energies and torsional strain in the quarterphenyl backbone. Compare with experimental thermochemical data (e.g., heat of combustion) from analogous chlorinated biphenyls . Use molecular dynamics simulations to model degradation pathways under varying thermal or oxidative conditions .

Q. How can open-data principles be balanced with intellectual property concerns in publishing 2,2'''-Dimethyl-P-quarterphenyl research?